4-Amino-N'-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide
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Overview
Description
4-Amino-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide is a chemical compound with the molecular formula C₁₄H₁₃N₃O₄S It is known for its unique structure, which includes a benzodioxole ring and a sulfonohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide typically involves a condensation reaction between benzo[d][1,3]dioxole-5-carbaldehyde and 4-aminobenzenesulfonohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-Amino-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Amino-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The benzodioxole ring and sulfonohydrazide group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide
- 4-Chloro-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide
- 4-Nitro-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide
Uniqueness
4-Amino-N’-(1,3-benzodioxol-5-ylmethylene)benzenesulfonohydrazide is unique due to the presence of the amino group, which can participate in additional hydrogen bonding and electrostatic interactions. This enhances its potential as a ligand and its biological activity compared to its methyl, chloro, and nitro analogs.
Properties
CAS No. |
5448-75-9 |
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Molecular Formula |
C14H13N3O4S |
Molecular Weight |
319.34 g/mol |
IUPAC Name |
4-amino-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H13N3O4S/c15-11-2-4-12(5-3-11)22(18,19)17-16-8-10-1-6-13-14(7-10)21-9-20-13/h1-8,17H,9,15H2/b16-8+ |
InChI Key |
SLPFHVAXJGXOMS-LZYBPNLTSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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